Sevelamer-(d5)n Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

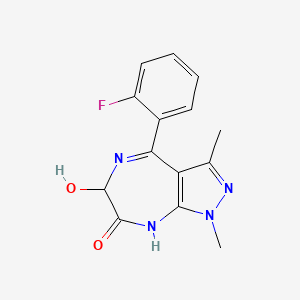

Sevelamer-(d5)n Hydrochloride is a phosphate-binding medication primarily used to treat hyperphosphatemia in patients with chronic kidney disease. It is a non-absorbed polymer that binds phosphate ions in the gastrointestinal tract, preventing their absorption into the bloodstream. This compound is marketed under various brand names, including Renagel and Renvela .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Sevelamer-(d5)n Hydrochloride involves the polymerization of allylamine with epichlorohydrin, followed by crosslinking to form a polyallylamine structure. The reaction conditions typically include the use of a solvent such as water or an organic solvent, and the reaction is carried out at elevated temperatures to facilitate polymerization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale polymerization reactors where the monomers are mixed and reacted under controlled conditions. The resulting polymer is then purified and converted into its hydrochloride salt form through ion exchange processes .

Análisis De Reacciones Químicas

Types of Reactions: Sevelamer-(d5)n Hydrochloride primarily undergoes ion exchange reactions. It does not participate in typical organic reactions such as oxidation, reduction, or substitution due to its polymeric nature .

Common Reagents and Conditions: The ion exchange reactions involve the interaction of this compound with phosphate ions in the gastrointestinal tract. The conditions for these reactions are physiological, occurring at body temperature and pH levels found in the digestive system .

Major Products Formed: The major product formed from the reaction of this compound with phosphate ions is an insoluble complex that is excreted in the feces .

Aplicaciones Científicas De Investigación

Sevelamer-(d5)n Hydrochloride has several scientific research applications, particularly in the fields of medicine and biology. It is used to study the management of hyperphosphatemia in patients with chronic kidney disease. Additionally, its ability to bind phosphate ions makes it a valuable tool in research related to phosphate metabolism and its effects on various physiological processes .

Mecanismo De Acción

The mechanism of action of Sevelamer-(d5)n Hydrochloride involves its binding to dietary phosphate in the gastrointestinal tract. The polymer’s amine groups become protonated in the acidic environment of the stomach, allowing them to interact with phosphate ions through ionic and hydrogen bonding. This binding prevents the absorption of phosphate into the bloodstream, thereby reducing serum phosphate levels .

Comparación Con Compuestos Similares

Similar Compounds:

- Sevelamer Carbonate

- Calcium Acetate

- Lanthanum Carbonate

Uniqueness: Sevelamer-(d5)n Hydrochloride is unique in its ability to bind phosphate without causing hypercalcemia, a common side effect of calcium-based phosphate binders. Unlike lanthanum carbonate, this compound does not contain metal ions, reducing the risk of metal accumulation in the body .

Propiedades

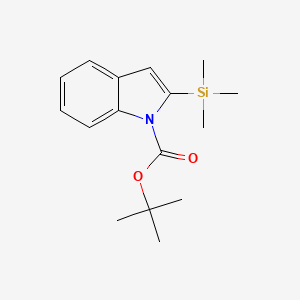

Número CAS |

1794791-45-9 |

|---|---|

Fórmula molecular |

C6H12ClNO |

Peso molecular |

154.649 |

Nombre IUPAC |

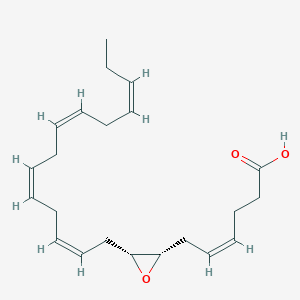

2-[chloro(dideuterio)methyl]-2,3,3-trideuteriooxirane;prop-2-en-1-amine |

InChI |

InChI=1S/C3H5ClO.C3H7N/c4-1-3-2-5-3;1-2-3-4/h3H,1-2H2;2H,1,3-4H2/i1D2,2D2,3D; |

Clave InChI |

ZNSIZMQNQCNRBW-LDOKZEBRSA-N |

SMILES |

C=CCN.C1C(O1)CCl |

Sinónimos |

2-Propen-1-amine Hydrochloride polymer with 2-(Chloromethyl)oxirane-d5; 2-Propen-1-amine Hydrochloride polymer with (Chloromethyl)oxirane-d5; (Chloromethyl)oxirane-d5 polymer with 2-Propen-1-amine Hydrochloride; Allylamine Hydrochloride-epichlorhydr |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine](/img/structure/B586811.png)